molecular formula C22H16BrN3O3S B15007617 3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-phenylbenzamide

3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-phenylbenzamide

Katalognummer: B15007617
Molekulargewicht: 482.4 g/mol
InChI-Schlüssel: AETYBJPAOHNMSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-phenylbenzamide is a complex organic compound that features a quinoline ring substituted with a bromine atom at the 5-position and a sulfonamide group at the 8-position. This compound also includes a phenylbenzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-phenylbenzamide typically involves multiple steps. One common method starts with the bromination of quinoline to introduce the bromine atom at the 5-position. This can be achieved using iron (III) catalysis in water under mild conditions . The next step involves the introduction of the sulfonamide group at the 8-position of the quinoline ring. This can be done through a sulfonation reaction using sulfonyl chloride reagents. Finally, the phenylbenzamide moiety is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of 3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-phenylbenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair. The compound binds to the enzyme’s active site, preventing it from functioning properly and thereby inhibiting cancer cell proliferation. Additionally, the sulfonamide group can interact with various proteins, affecting their function and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-bromoquinoline: Lacks the sulfonamide and phenylbenzamide moieties, making it less complex and potentially less effective in certain applications.

    N-phenylbenzamide: Lacks the quinoline ring and bromine atom, which are crucial for the compound’s unique properties.

    Quinoline-8-sulfonamide: Lacks the bromine atom and phenylbenzamide moiety, which may affect its biological activity.

Uniqueness

3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-phenylbenzamide is unique due to its combination of a brominated quinoline ring, a sulfonamide group, and a phenylbenzamide moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research in multiple fields.

Eigenschaften

Molekularformel

C22H16BrN3O3S

Molekulargewicht

482.4 g/mol

IUPAC-Name

3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-phenylbenzamide

InChI

InChI=1S/C22H16BrN3O3S/c23-19-11-12-20(21-18(19)10-5-13-24-21)26-30(28,29)17-9-4-6-15(14-17)22(27)25-16-7-2-1-3-8-16/h1-14,26H,(H,25,27)

InChI-Schlüssel

AETYBJPAOHNMSK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=C4C(=C(C=C3)Br)C=CC=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.